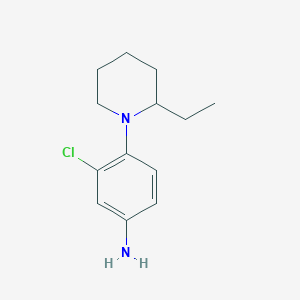

3-chloro-4-(2-ethylpiperidin-1-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-4-(2-ethylpiperidin-1-yl)aniline is an organic compound with the molecular formula C13H19ClN2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the third position and a 2-ethyl-1-piperidinyl group at the fourth position.

Métodos De Preparación

The synthesis of 3-chloro-4-(2-ethylpiperidin-1-yl)aniline typically involves the reaction of 3-chloroaniline with 2-ethylpiperidine under specific conditions. One common method includes:

Starting Materials: 3-chloroaniline and 2-ethylpiperidine.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon.

Análisis De Reacciones Químicas

3-chloro-4-(2-ethylpiperidin-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amines.

Aplicaciones Científicas De Investigación

3-chloro-4-(2-ethylpiperidin-1-yl)aniline has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential analgesic and anti-inflammatory properties.

Material Science: The compound is utilized in the development of advanced materials, including polymers and resins, due to its unique chemical structure.

Biological Studies: It serves as a probe in biological studies to investigate the interactions of aniline derivatives with biological macromolecules.

Mecanismo De Acción

The mechanism of action of 3-chloro-4-(2-ethylpiperidin-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in pain and inflammation pathways, thereby exerting its analgesic and anti-inflammatory effects .

Comparación Con Compuestos Similares

3-chloro-4-(2-ethylpiperidin-1-yl)aniline can be compared with other similar compounds, such as:

3-Chloro-2-(4-chloro-1-piperidinyl)aniline: This compound has a similar structure but with an additional chlorine atom on the piperidine ring, which may alter its chemical reactivity and biological activity.

3-Chloro-2-(2-ethyl-1-piperidinyl)aniline: This compound differs in the position of the chlorine atom on the aniline ring, which can influence its chemical properties and applications.

Actividad Biológica

3-Chloro-4-(2-ethylpiperidin-1-yl)aniline is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological effects, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H18ClN, with a molecular weight of approximately 235.75 g/mol. Its structure features a chloro group and an ethylpiperidine moiety, which are critical for its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study on aniline mustards revealed that structural modifications can enhance their efficacy against various tumors, including solid tumors and leukemias. The effectiveness of these compounds often correlates with their lipophilicity, suggesting that optimizing this property could improve therapeutic outcomes .

Table 1: Structure-Activity Relationship (SAR) of Aniline Mustards

| Compound Name | Activity Type | Lipophilicity (Log P) | Reference |

|---|---|---|---|

| Chlorambucil | Antitumor | High | |

| This compound | Potential Antitumor | TBD |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with DNA and other cellular targets, leading to apoptosis in cancer cells. The compound's ability to form reactive intermediates may play a crucial role in its cytotoxicity against tumor cells.

Study on Antitumor Efficacy

A notable study investigated the antitumor activity of various aniline derivatives, including those structurally related to this compound. The findings indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models. The study emphasized the importance of structural modifications in enhancing biological activity and reducing toxicity .

Pharmacological Applications

Beyond its potential as an antitumor agent, this compound may have applications in treating other conditions due to its ability to interact with various biological targets. Ongoing research is exploring its effects on neurological disorders and other diseases where piperidine derivatives have shown promise.

Propiedades

IUPAC Name |

3-chloro-4-(2-ethylpiperidin-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c1-2-11-5-3-4-8-16(11)13-7-6-10(15)9-12(13)14/h6-7,9,11H,2-5,8,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJCWRHGMCYMLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.